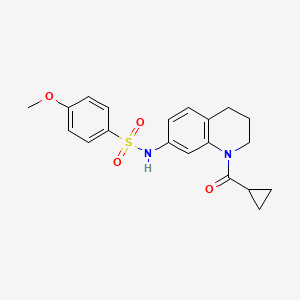

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl group at the 1-position and a 4-methoxybenzenesulfonamide moiety at the 7-position. The tetrahydroquinoline core provides structural rigidity, while the sulfonamide group is a hallmark of enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors . The cyclopropanecarbonyl substituent introduces steric and electronic effects that may modulate binding affinity or metabolic stability. This compound’s design aligns with strategies seen in bioactive molecules targeting CA isoforms, inflammation, or kinase pathways .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-26-17-8-10-18(11-9-17)27(24,25)21-16-7-6-14-3-2-12-22(19(14)13-16)20(23)15-4-5-15/h6-11,13,15,21H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRODNBMNSITLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl and tetrahydroquinoline intermediates. These intermediates are then coupled with 4-methoxybenzene-1-sulfonamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound in various biological assays.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or other proteins involved in cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparisons

a. Substituent Effects on Carbonic Anhydrase Inhibition Compound 24 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide) exhibits potent CA inhibition (Ki = 12–45 nM) due to its sulfonamide group coordinating the zinc ion in CA active sites . The target compound replaces the 2-oxo group with a cyclopropanecarbonyl moiety, which may enhance steric bulk and alter hydrogen-bonding interactions.

b. Synthetic Accessibility The synthesis of N,N-diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () involves a cyclopropane ring formation via [2+1] cycloaddition, achieving 51% yield with high diastereomeric ratio (19:1) . Similarly, the target compound likely requires a cyclopropanecarbonyl acylation step on tetrahydroquinoline, followed by sulfonamide coupling. Challenges may arise in maintaining regioselectivity during sulfonamide installation.

c. Toxicity and Safety Profiles 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () is classified as acutely toxic (H302) and a skin/eye irritant .

d. Functional Group Diversity Compared to the ethanediamide in N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide (), the sulfonamide in the target compound offers stronger hydrogen-bond acceptor capacity, which is critical for enzyme inhibition . However, the nitro group in ’s compound may confer redox activity absent in the target molecule.

Research Findings and Hypotheses

- Hypothesized CA Inhibition : By analogy to Compound 24, the target compound is expected to inhibit CA isoforms, but the cyclopropanecarbonyl group may reduce potency due to steric hindrance.

- Synthetic Feasibility : The use of DMF or DMAc as solvents (as in ) and carbodiimide coupling agents (e.g., DCC or EDC) is probable for sulfonamide bond formation .

- Thermal Stability: High melting points (>220°C) observed in tetrahydroquinoline sulfonamides (e.g., Compound 24: 236–237°C) suggest the target compound will exhibit similar thermal stability .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C18H24N2O4S

- Molecular Weight : 368.46 g/mol

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

- SMILES Notation : CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

Anticancer Activity

Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide exhibit notable anticancer properties. A study evaluated sulfonamide derivatives against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and LoVo (colon cancer). The findings revealed that certain derivatives induced apoptosis and cell cycle arrest in MCF-7 cells, suggesting a promising avenue for further development in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | MCF-7 | 20.17 | Induces apoptosis |

| Compound 10 | MCF-7 | 29.40 | Cell cycle arrest |

| Compound 5 | A549 | >100 | No significant activity |

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Studies suggest that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase. Further research is needed to quantify the effectiveness of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide against various microbial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2. This shift promotes programmed cell death in cancer cells.

- Cell Cycle Modulation : Treatment with this compound results in an accumulation of cells in the sub-G1 phase, indicative of apoptosis. Flow cytometry analysis demonstrated a significant increase in early and late apoptotic cells upon treatment .

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives based on the core structure of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide. The study highlighted:

- Synthesis Methodology : The compound was synthesized using multi-step organic reactions involving cyclization and functional group modifications.

- In vitro Testing : The biological activity was evaluated using MTT assays to determine cytotoxicity against selected cancer cell lines.

- Findings : Compounds demonstrated variable potency with some achieving IC50 values below 30 µM against MCF-7 cells.

Q & A

Basic Research Question

- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., as in N-cyclohexyl-4-methoxybenzenesulfonamide; ).

- Spectroscopy :

How to design SAR studies for this compound?

Advanced Research Question

Methodology :

- Systematic Modifications :

- Vary cyclopropane substituents (e.g., methyl vs. trifluoromethyl).

- Replace methoxy with electron-withdrawing groups (e.g., -NO₂) on the benzene ring.

- Activity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase isoforms).

- Computational Modeling : Use docking studies to predict binding affinity to target proteins (e.g., antimicrobial targets in ) .

What strategies improve solubility and bioavailability?

Advanced Research Question

- Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the sulfonamide nitrogen.

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles for in vivo delivery .

How to critically analyze conflicting mechanistic data?

Advanced Research Question

- Target Validation : Use knockout cell lines or siRNA to confirm target engagement.

- Biochemical Assays : Measure direct enzyme inhibition (e.g., fluorescence-based assays) vs. indirect effects (e.g., ROS generation).

- Cross-Study Comparison : Reconcile results with structurally similar sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide; ) to identify conserved mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.